
Triphenylsulfanium hydrogen carbonate
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Overview
Description
Triphenylsulfanium hydrogen carbonate is an organosulfur compound characterized by the presence of a sulfonium ion bonded to three phenyl groups and a hydrogen carbonate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenylsulfanium hydrogen carbonate typically involves the reaction of triphenylsulfonium salts with hydrogen carbonate sources. One common method is the reaction of triphenylsulfonium chloride with sodium hydrogen carbonate in an aqueous medium. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound as a crystalline solid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Triphenylsulfanium hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium ion to sulfides.
Substitution: Nucleophilic substitution reactions can replace one or more phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonium compounds.
Scientific Research Applications
Scientific Research Applications
Photoacid Generators (PAGs)
Triarylsulfonium salts, including triphenylsulfonium hydrogen carbonate, are prominent photoacid generators . Upon irradiation with UV light or E-beam exposure, these compounds generate a Bronsted acid . The efficiency of acid production from irradiation of sulfonium salts in polymer films has been studied, with the use of merocyanine dyes to measure acid production .
The photodecomposition of triphenylsulfonium salts produces a Bronsted acid in addition to a mixture of aromatic sulfides . The generally accepted mechanism involves initial homolytic cleavage of the carbon-sulfur bond to yield an intermediate radical cation in addition to a phenyl radical . The acid is believed to arise from hydrogen abstraction by the radical cation followed by dissociation .
Quantum yields for the formation of diphenylsulfide and acid have been determined from photolysis of triphenylsulfonium hexafluoroarsenate at 254 nm in acetonitrile solution . Acid analysis was conducted via aqueous titration and potentiometrically, revealing a quantum yield of 0.7 for acid production .
Acid Diffusion Inhibitors
Sulfonium salt compounds having counter anions derived from weak acids like sulfonic acids and carboxylic acids have been used as acid diffusion inhibitors for trapping strong acids generated by exposure in patterning in the resist field . The effectiveness of a sulfonium salt compound as an acid diffusion inhibitor depends on the specific resist and strong acid used, necessitating empirical screening to determine the appropriate compound .
Lithography
Triphenylsulfonium salts with non-nucleophilic anions have been extensively used for photocuring of polymer films and in semiconductor lithography . Their use by Ito, Frechet, and Willson in the early 1980s significantly contributed to high-resolution lithography at low dose levels .
Table 1: Acid Production and Quantum Yields from Irradiation
The variation in acid generation with accelerating voltage was measured for poly(vinyl anisole) films containing 5% triphenylsulfonium hexafluoroantimonate at voltages of 10, 15 and 20 kV . At all doses examined, the acid generation varied inversely with accelerating voltage (Figure 4) .
Case Studies and Research Findings
Impact of Polymer Matrix
The quantum yield for acid production is lower in a polymeric matrix than in solution by a factor of 2-3 . This difference is attributed to polymer absorbance, accounting for 85% of total film absorbance . The reduction in quantum yield for a radical process in a polymeric matrix is generally expected due to cage effects, which prevent the escape of initially formed radicals and result in recombination . In the case of sulfonium salt irradiation, this reduction in yield is not great (factor of 2-3) .
Influence of Accelerating Voltage
Acid generation varies inversely with accelerating voltage . For example, at 5 µC/cm2, sulfonium salt conversion drops from 62% (10kV) to 45% (15 kV) to 28% (20 kV) . The observed acid production ratio of 2.2:1.6:1 (10kV:15kV:20kV) is close to the Monte Carlo calculated ratios for energy deposition (2.0:1.4:1) at these acceleration voltages . The Monte Carlo program was run with 10,000 electrons and a 1.0 u resist film on a silicon substrate .
Mechanism of Action
The mechanism of action of triphenylsulfanium hydrogen carbonate involves the generation of reactive intermediates upon exposure to light or heat. The sulfonium ion can undergo photolysis to produce phenyl cations and diphenyl sulfide. These reactive species can further participate in various chemical reactions, leading to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
- Triphenylsulfonium triflate
Uniqueness
Triphenylsulfanium hydrogen carbonate is unique due to its hydrogen carbonate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. This uniqueness makes it particularly useful in applications requiring specific reactivity and stability.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and reactivity make it a valuable tool in fields such as photochemistry, materials science, and medicine.
Properties
CAS No. |
136803-27-5 |
---|---|
Molecular Formula |
C19H16O3S |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
hydrogen carbonate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.CH2O3/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3)4/h1-15H;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
HQTAWELDMLCJKR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)(O)[O-] |
Origin of Product |
United States |
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